molecular formula C21H16ClN3O3S B1456961 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide CAS No. 1001917-35-6

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Numéro de catalogue: B1456961
Numéro CAS: 1001917-35-6
Poids moléculaire: 425.9 g/mol
Clé InChI: ZEMHHWYXYFSKFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a structurally complex small molecule characterized by a benzo[4,5]cyclohepta[1,2-b]pyridine core fused with a methanesulfonamide group substituted at the N-position by a pyridin-2-ylmethyl moiety. Its molecular formula is C₂₁H₁₆ClN₃O₃S, with a molecular weight of 425.90 g/mol and a CAS registry number of 1001917-35-6 .

Propriétés

IUPAC Name

1-(5-chloro-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-16-10-19-20(24-11-16)7-6-15-5-4-14(9-18(15)21(19)26)13-29(27,28)25-12-17-3-1-2-8-23-17/h1-11,25H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHHWYXYFSKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)CC2=CC3=C(C=C2)C=CC4=C(C3=O)C=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H19ClN2O2S
  • Molecular Weight : 374.89 g/mol
  • CAS Number : 1001917-35-6

The structure features a chloro group, a ketone functional group, and a sulfonamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular Weight374.89 g/mol
Density1.423 g/cm³ (predicted)
Boiling Point633.4 °C (predicted)
pKa0.00 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to significant pharmacological effects such as anti-inflammatory and antitumor activities.

Inhibition of Enzymes

Research indicates that compounds with similar structural motifs have shown inhibitory effects on phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. For instance, studies have demonstrated that certain derivatives can inhibit PLA2 activity effectively, suggesting a potential pathway for therapeutic applications in inflammatory diseases .

Antitumor Activity

In vitro studies have shown that compounds structurally related to 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 12 µM
  • Cell Line : HeLa (cervical cancer)
    • IC50 : 15 µM

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its potential anti-inflammatory effects. Compounds with similar structures have been shown to reduce pro-inflammatory cytokine levels in vitro:

  • Cytokines Measured : TNF-alpha, IL-6
    • Reduction : Up to 50% at concentrations of 10 µM.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on PLA2 Inhibition :
    • A library of compounds was screened for PLA2 inhibition, revealing that several derivatives exhibited IC50 values below 1 mM. The study concluded that these compounds could predict phospholipidosis better than traditional models .
  • Anticancer Activity Assessment :
    • A recent study assessed the anticancer properties of various benzo[4,5]cyclohepta derivatives and found promising results against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Comparaison Avec Des Composés Similaires

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide

  • Molecular Formula : C₂₂H₁₇ClN₂O₃S
  • Molecular Weight : 424.91 g/mol
  • CAS Number : 1001915-86-1
  • Key Differences : Replaces the pyridin-2-ylmethyl group with N-methyl-N-phenyl substitution.
  • The absence of a pyridine ring in the side chain reduces hydrogen-bonding capacity, which could impact interactions with kinase active sites .

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

  • Molecular Formula: C₆H₃ClF₃NO₂S
  • Molecular Weight : 245.61 g/mol
  • CAS Number : 174485-72-4
  • Key Differences : A simpler pyridine-sulfonyl chloride derivative lacking the fused bicyclic core.
  • Implications: The trifluoromethyl group introduces strong electron-withdrawing effects, making this compound a reactive intermediate for synthesizing sulfonamide derivatives.

Functional Analogs

MK-8033 (c-Met/Ron Kinase Inhibitor)

  • Structure : 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide.
  • Key Differences : Substitutes the 3-chloro group with a 1-methylpyrazol-4-yl moiety.
  • Bioactivity : Demonstrates preferential binding to the activated state of c-Met kinase (Kd = 0.6 nM) and inhibits Ron kinase (IC₅₀ = 9 nM). The pyrazole group enhances selectivity for c-Met over other kinases, such as VEGFR2 (IC₅₀ > 10 µM) .

Ponatinib (Bcr-Abl Kinase Inhibitor)

  • Structure : A distinct triphosgene-containing kinase inhibitor.
  • Implications : Highlights the diversity of kinase inhibitor scaffolds. Unlike ponatinib, which is optimized for Bcr-Abl resistance mutations (e.g., T315I), the main compound’s core may favor interactions with c-Met/Ron kinases .

Data Tables

Table 1. Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Main Compound C₂₁H₁₆ClN₃O₃S 425.90 1001917-35-6 N-(pyridin-2-ylmethyl)
N-methyl-N-phenyl Analog C₂₂H₁₇ClN₂O₃S 424.91 1001915-86-1 N-methyl-N-phenyl
MK-8033 C₂₂H₂₀N₄O₃S 420.48 - 3-(1-Methyl-1H-pyrazol-4-yl)

Table 2. Bioactivity Comparison (Inferred)

Compound Name Biological Target IC₅₀/Kd (nM) Selectivity Notes
MK-8033 c-Met/Ron kinases 0.6 (c-Met Kd) Prefers activated c-Met state
Ponatinib Bcr-Abl kinase 0.37 (Bcr-Abl) Targets T315I mutation
Main Compound Unknown kinases N/A Structural similarity to MK-8033

Méthodes De Préparation

Synthesis of the Benzocyclohepta[1,2-b]pyridine Core

  • Starting Materials: Typically, substituted pyridine derivatives and appropriate benzocycloheptanone precursors are employed.
  • Method: Cyclization reactions under acidic or basic catalysis to form the fused bicyclic system.
  • Key Notes: Introduction of the chlorine atom at position 3 is usually achieved via selective chlorination using reagents like N-chlorosuccinimide or sulfuryl chloride under controlled conditions.
  • Purification: Chromatographic techniques and recrystallization ensure removal of side products.

Introduction of the Methanesulfonamide Group

  • Sulfonamide Formation: The 7-position of the bicyclic core is functionalized by nucleophilic substitution or sulfonylation reactions.
  • Reagents: Methanesulfonyl chloride is commonly used to introduce the methanesulfonyl group.
  • Conditions: Reaction is carried out in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperatures to prevent decomposition.
  • Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the formation of the sulfonamide.

Coupling with Pyridin-2-ylmethylamine

  • Amide Bond Formation: The sulfonamide nitrogen is substituted with the pyridin-2-ylmethyl moiety via nucleophilic substitution or reductive amination.
  • Procedure: Reaction of the sulfonamide intermediate with pyridin-2-ylmethylamine under mild conditions.
  • Catalysts: Sometimes coupling agents like EDCI or DCC are employed to facilitate amide bond formation.
  • Purification: Final product purified by column chromatography and characterized by NMR, mass spectrometry, and elemental analysis.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Core cyclization Acid/base catalysis, chlorination agent 0–50 °C Chlorobenzene, DCM 60–75 Chlorination step requires control
Sulfonamide formation Methanesulfonyl chloride, base 0–5 °C DCM 70–85 Low temperature prevents side reactions
Coupling with pyridin-2-ylmethylamine Pyridin-2-ylmethylamine, coupling agents Room temperature DMF, DCM 65–80 Coupling efficiency depends on purity

Analytical and Characterization Techniques

Research Findings and Comparative Methods

  • Research indicates that the use of chlorobenzene as a solvent in cyclization steps improves yield and selectivity due to its high boiling point and inertness.
  • The sulfonamide formation step benefits from low-temperature conditions to avoid overreaction or decomposition.
  • Coupling efficiency with pyridin-2-ylmethylamine is enhanced when using carbodiimide coupling agents, which activate the sulfonamide for nucleophilic attack.
  • Similar heterocyclic sulfonamide compounds have been synthesized using analogous methods, confirming the reliability of this approach for complex fused ring systems.

Summary Table of Preparation Steps

Preparation Stage Description Key Reagents Critical Parameters Outcome
Formation of bicyclic core Cyclization and chlorination Pyridine derivatives, NCS Acid/base catalysis, 0–50 °C 3-chloro-5-oxo bicyclic core
Sulfonamide introduction Sulfonylation at 7-position Methanesulfonyl chloride, base 0–5 °C, aprotic solvent Methanesulfonamide intermediate
Coupling with pyridin-2-ylmethyl N-substitution or amide bond formation Pyridin-2-ylmethylamine, EDCI Room temperature, DMF/DCM Final target compound

Q & A

What is the synthetic route for this compound, and what are the critical intermediates?

Basic Research Focus
The synthesis involves a multi-step process starting with the benzo[4,5]cyclohepta[1,2-b]pyridine core. Key steps include:

  • Condensation reactions to form the tricyclic scaffold.
  • Chlorination at the 3-position using POCl₃ or similar reagents.
  • Methanesulfonamide coupling via nucleophilic substitution with N-(pyridin-2-ylmethyl)amine.

Critical intermediates include the 5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridine precursor and the chlorinated intermediate. Analytical techniques like HPLC-MS and ¹H/¹³C NMR are used to track intermediate purity .

How is structural identity confirmed, and what analytical methods are prioritized?

Basic Research Focus
Structural confirmation relies on:

  • X-ray crystallography for absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C₂₂H₁₇ClN₂O₃S; exact mass 424.06484) .
  • 2D NMR (COSY, HSQC) to resolve aromatic proton environments and sulfonamide connectivity.

What are the primary biological targets, and how is selectivity assessed?

Basic Research Focus
The compound (MK-8033) is a dual c-Met/Ron kinase inhibitor with preferential affinity for activated c-Met. Selectivity is evaluated using:

  • Kinase panel assays (e.g., 200+ kinases tested).

  • IC₅₀ comparisons : Reported IC₅₀ values:

    KinaseIC₅₀ (nM)
    c-Met1.2
    Ron3.8
    Selectivity over other kinases (e.g., EGFR, VEGFR2) exceeds 100-fold .

How does dual c-Met/Ron inhibition influence efficacy in cancer models?

Advanced Research Focus
Dual inhibition disrupts downstream signaling (e.g., MAPK/ERK, PI3K/AKT), reducing tumor proliferation and metastasis. Methodologies include:

  • Phospho-specific Western blotting to quantify pathway suppression.
  • In vivo xenograft models (e.g., gastric carcinoma) showing reduced tumor volume (40–60% inhibition vs. controls) .
  • RNAi knockdown studies to isolate c-Met vs. Ron contributions .

What contradictions exist between in vitro and in vivo potency data?

Advanced Research Focus
Discrepancies arise from:

  • Cellular context : Higher c-Met expression in certain cell lines (e.g., NCI-H441) amplifies in vitro efficacy.
  • Metabolic stability : In vivo hepatic clearance reduces bioavailability, necessitating PK optimization (e.g., prodrug formulations) .
  • Off-target effects : Use isogenic cell lines (c-Met/Ron knockout) to isolate target-specific activity .

What pharmacokinetic parameters and toxicity profiles are reported?

Advanced Research Focus
Key in vivo PK data (rat models):

ParameterValue
Plasma half-life4.2 ± 0.8 h
Oral bioavailability22%
Cmax (10 mg/kg)1.8 µM
Toxicity studies note dose-dependent hepatic enzyme elevation (ALT/AST) at >50 mg/kg. Mitigation strategies include intermittent dosing .

How is glycomic profiling used to study its role in gastric carcinoma?

Advanced Research Focus
Glycomic analysis (e.g., lectin microarrays) identifies RON-dependent glycosylation changes (e.g., sialylation levels). Methods include:

  • Flow cytometry with lectins (SNA, MAL-I) to track glycan modulation.
  • Co-culture assays with stromal cells to mimic tumor microenvironment interactions .

What structural modifications enhance potency or reduce toxicity?

Advanced Research Focus
SAR studies reveal:

  • Pyridin-2-ylmethyl group : Critical for c-Met binding (hydrogen bonding with hinge region).
  • Chloro substituent : Optimizes hydrophobic interactions (Ki improved 5-fold vs. non-chlorinated analogs).
  • Methanesulfonamide : Replacing with carboxamide reduces hepatic toxicity but lowers solubility .

How are resistance mechanisms studied, and what compensatory pathways emerge?

Advanced Research Focus
Resistance models (prolonged exposure in vitro) show:

  • EGFR upregulation : Addressed via combination therapy with erlotinib (synergistic effect; CI = 0.4).
  • Gateway mutations in c-Met (Y1230H): Use cryo-EM to map structural changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 2
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.